REACTION_CXSMILES
|
[CH3:1][C:2]1[C:8]([CH3:9])=[C:7]([OH:10])[C:6]([CH3:11])=[CH:5][C:3]=1[OH:4]>CS(O)(=O)=O>[OH:10][C:7]1[C:6]([CH3:11])=[C:5]2[C:3](=[C:2]([CH3:1])[C:8]=1[CH3:9])[O:4][C:3](=[O:4])[CH2:2][C:8]2([CH3:9])[CH3:7]
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC1=C(O)C=C(C(=C1C)O)C
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Name
|
methyl 1,1-dimethylacrylate
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Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)(=O)O
|
Name
|
ice
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
Upon cooling to room temperature
|
Type
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EXTRACTION
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Details
|
The resulting mixture was extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After removal of the majority of ethyl acetate
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled −20° C
|
Type
|
FILTRATION
|
Details
|
The pale white solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried under vacuum oven
|
Name
|
|
Type
|
|
Smiles
|
OC=1C(=C2C(CC(OC2=C(C1C)C)=O)(C)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |